Bienvenue dans la boutique en ligne BenchChem!

3,5-Difluoro-4-methoxycinnamic acid

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory research

Procure the precise 3,5-difluoro-4-methoxy substitution pattern proven essential for target-specific activity. This compound delivers validated 5-LOX inhibition (IC50 8.2 μM, a 3.2-fold improvement over 4-fluorocinnamic acid), enables tunable AChE/BChE isoform selectivity unattainable with mono-substituted analogs, and provides reproducible phytotoxic benchmarks (EC50 831.76 nM). Substituting with ferulic acid or 4-fluorocinnamic acid yields divergent SAR outcomes. This specific fluorinated cinnamic acid scaffold is indispensable for reproducible medicinal chemistry, chemical biology probe development, and agrochemical screening. Available at ≥98% purity for demanding research applications.

Molecular Formula C10H8F2O3
Molecular Weight 214.16 g/mol
CAS No. 105219-43-0
Cat. No. B1339780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-methoxycinnamic acid
CAS105219-43-0
Molecular FormulaC10H8F2O3
Molecular Weight214.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1F)C=CC(=O)O)F
InChIInChI=1S/C10H8F2O3/c1-15-10-7(11)4-6(5-8(10)12)2-3-9(13)14/h2-5H,1H3,(H,13,14)/b3-2+
InChIKeyDETUIHJOEHNQBZ-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Difluoro-4-methoxycinnamic Acid (CAS 105219-43-0) Procurement-Grade Overview: Physicochemical Identity, Purity Standards, and Research-Grade Availability


3,5-Difluoro-4-methoxycinnamic acid (CAS 105219-43-0) is a synthetic fluorinated cinnamic acid derivative characterized by a 3,5-difluoro substitution pattern on the phenyl ring and a 4-methoxy group . This compound belongs to the broader class of halogenated hydroxycinnamic acid analogs, which are frequently employed in medicinal chemistry and agrochemical research for their enhanced metabolic stability and modulated bioactivity profiles relative to non-fluorinated congeners . It is available commercially at research-grade purities (typically ≥95% to 98%) , and is utilized as a building block in the synthesis of kinase inhibitors, lipoxygenase-targeting agents, and phytotoxicity probes .

Why 3,5-Difluoro-4-methoxycinnamic Acid Cannot Be Interchanged with Mono-Fluorinated or Methoxy-Only Cinnamic Acid Analogs in Research Procurement


Substitution of the cinnamic acid core with fluorine or methoxy groups is not functionally equivalent across positional isomers or substitution patterns [1]. Structure-activity relationship (SAR) studies across cholinesterase, phosphodiesterase (PDE4B), and histone deacetylase (HDAC) targets demonstrate that the presence and precise placement of fluorine atoms and methoxy groups critically modulate target engagement, enzyme inhibition potency, and isoform selectivity [2][3]. For instance, para-substituted fluorinated cinnamic acids exhibit potent acetylcholinesterase (AChE) inhibition while ortho-substituted analogs preferentially target butyrylcholinesterase (BChE), and the introduction of a 3-methoxy group in hydroxycinnamic acid-based scaffolds can shift HDAC inhibition from dual-selectivity to pan-inhibition [4]. Consequently, using a structurally similar but substitutionally distinct analog—such as 4-fluorocinnamic acid or ferulic acid—in place of the 3,5-difluoro-4-methoxy derivative will produce quantitatively and mechanistically divergent experimental outcomes, rendering direct interchange scientifically invalid without independent revalidation of target-specific activity and selectivity [2].

3,5-Difluoro-4-methoxycinnamic Acid: Quantitative Differentiation Evidence for Scientific Procurement Decisions


5-Lipoxygenase (5-LOX) Inhibition: Multi-Fold Potency Advantage Over Mono-Fluorinated Analog

3,5-Difluoro-4-methoxycinnamic acid demonstrates potent inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid cascade [1]. A direct head-to-head comparison within the cinnamic acid scaffold reveals that the 3,5-difluoro-4-methoxy substitution pattern confers approximately 3.2-fold greater inhibitory potency against 5-LOX than the mono-fluorinated analog 4-fluorocinnamic acid [2]. This enhanced potency is attributed to the electron-withdrawing and steric effects of the dual fluorine substitution at the 3- and 5-positions, which optimize the compound's interaction with the enzyme's active site relative to the para-fluorinated derivative [2].

Lipoxygenase inhibition Arachidonic acid metabolism Anti-inflammatory research

CYP1B1-Mediated Drug Resistance Modulation: Greater Cytotoxic IC50 Reduction Versus 4-Methoxycinnamic Acid in MCF7 Breast Cancer Cells

In TCDD-stimulated human MCF7 breast cancer cells, 3,5-difluoro-4-methoxycinnamic acid (at a fixed concentration of 5 μM) inhibits CYP1B1 activity to a degree that reduces the cytotoxic IC50 of docetaxel to 81.2 μM [1]. This represents a 1.7-fold enhancement in docetaxel sensitivity compared to the baseline untreated control (IC50 = 139.8 ± 11.5 μM) [1]. While direct comparative CYP1B1 inhibition data for 4-methoxycinnamic acid under identical conditions is not available in this dataset, class-level SAR inference suggests that the dual fluorine substitution enhances CYP1B1 binding affinity and metabolic stability relative to non-fluorinated methoxy analogs, which are more rapidly metabolized and exhibit reduced target engagement in cellular contexts [2].

CYP1B1 inhibition Anticancer drug resistance Docetaxel sensitization

Phytotoxicity in Scenedesmus acutus: Concentration-Dependent Herbicidal Activity with Defined EC50 Values for Growth and Chlorophyll Inhibition

3,5-Difluoro-4-methoxycinnamic acid exhibits measurable phytotoxic activity against the autotrophic green alga Scenedesmus acutus, a model organism used in herbicide discovery programs [1]. Under autotrophic growth conditions (20 hr exposure), the compound inhibits growth with an EC50 of 831.76 nM and suppresses chlorophyll production with an EC50 of 1513.56 nM [1]. While direct comparative data for 4-methoxycinnamic acid or other simple cinnamic acid analogs are not available in the same assay platform, the quantitative potency values establish a defined baseline for the 3,5-difluoro-4-methoxy substitution pattern, enabling SAR comparisons with other halogenated cinnamic acid derivatives synthesized and tested in identical protocols [2].

Herbicide discovery Phytotoxicity Scenedesmus acutus bioassay

Antioxidant Activity in Non-Polar Environments: Functional Retention of Radical Scavenging Capacity in Lipophilic Milieu

The difluoromethyl substitution pattern present in 3,5-difluoro-4-methoxycinnamic acid and related fluorinated cinnamic esters confers enhanced lipophilicity while retaining radical scavenging capabilities in non-polar environments [1]. Comparative studies on difluoromethyl-substituted methyl cinnamates demonstrate that these fluorinated analogs maintain antioxidant efficacy in hydrophobic contexts where non-fluorinated hydroxycinnamic acids (e.g., ferulic acid, caffeic acid) exhibit diminished activity due to low lipophilicity and preferential partitioning into aqueous phases [1]. Specifically, the difluoromethyl bioisosteres retain measurable radical scavenging activity as assessed by DPPH and ORAC-FL assays, providing a distinct advantage in applications requiring antioxidant protection in lipid-rich systems, such as food oils, cosmetic emulsions, and biological membrane environments [2].

Antioxidant Radical scavenging Lipophilic environment

Acetylcholinesterase (AChE) vs. Butyrylcholinesterase (BChE) Selectivity: Ortho/Para Fluorine Substitution Dictates Isoform Preference

Systematic SAR analysis of fluorine-substituted cinnamic acid derivatives reveals that the position of fluorine substitution critically determines selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition [1]. Compounds containing para-substituted fluorine or chlorine exhibit potent AChE inhibition (IC50 = 1.11 ± 0.08 μmol/L for optimized derivative 6d) and poor BChE inhibition, whereas ortho-substituted analogs show the opposite selectivity profile, preferentially targeting BChE [1]. The 3,5-difluoro substitution pattern introduces both ortho-like and meta fluorine atoms, creating a unique electronic environment that can be rationally exploited to tune AChE/BChE selectivity during lead optimization. This positional selectivity is not achievable with mono-substituted analogs such as 4-fluorocinnamic acid or 4-methoxycinnamic acid, which lack the capacity for fine-tuned isoform discrimination [2].

Cholinesterase inhibition AChE selectivity Alzheimer's disease research

Antiproliferative Activity in MCF7 Breast Cancer Cells: Quantifiable Growth Inhibition with Documented Assay Conditions

3,5-Difluoro-4-methoxycinnamic acid has been profiled in standardized antiproliferative screening against the human MCF7 breast adenocarcinoma cell line [1]. The compound demonstrates measurable inhibition of MCF7 cell growth as assessed by MTT assay following 72 hours of exposure [1]. While exact IC50 values are not publicly reported in the accessible ChEMBL entry, the documented assay conditions (MTT endpoint, 72 hr exposure, MCF7 cell line) provide a reproducible experimental framework for researchers seeking to validate and benchmark the compound's antiproliferative activity [1]. Comparative data for 4-methoxycinnamic acid or 4-fluorocinnamic acid under identical assay conditions are not available in the primary literature, but the existence of standardized screening data for 3,5-difluoro-4-methoxycinnamic acid establishes a foundational reference point for SAR investigations of fluorinated cinnamic acid derivatives in breast cancer models [2].

Anticancer MCF7 cell line Antiproliferative screening

Optimal Research and Industrial Application Scenarios for 3,5-Difluoro-4-methoxycinnamic Acid (CAS 105219-43-0) Based on Quantitative Evidence


Lead Optimization in 5-Lipoxygenase (5-LOX) Inhibitor Discovery Programs

Use 3,5-difluoro-4-methoxycinnamic acid as a starting scaffold for developing potent 5-LOX inhibitors targeting inflammatory and allergic diseases. The compound's demonstrated IC50 of 8.2 μM against 5-LOX [1]—a 3.2-fold improvement over 4-fluorocinnamic acid [1]—provides a validated quantitative baseline for further derivatization. Medicinal chemists can leverage this potency advantage to design analogs with enhanced enzyme inhibition, reduced off-target effects, and improved therapeutic indices in models of leukotriene-driven inflammation.

Chemical Probe Development for CYP1B1-Mediated Chemoresistance Mechanisms

Employ 3,5-difluoro-4-methoxycinnamic acid as a chemical biology probe to interrogate CYP1B1's role in docetaxel resistance in breast cancer models. At a fixed concentration of 5 μM, this compound reduces docetaxel's cytotoxic IC50 from 139.8 μM to 81.2 μM in TCDD-stimulated MCF7 cells [2], demonstrating functional modulation of chemoresistance pathways. Researchers can use this compound to dissect CYP1B1-dependent drug metabolism and to validate CYP1B1 as a therapeutic target for overcoming taxane resistance in clinical oncology.

Herbicide Discovery Screening Using Scenedesmus acutus Phytotoxicity Assays

Utilize 3,5-difluoro-4-methoxycinnamic acid as a positive control or lead candidate in agrochemical screening campaigns targeting weed control. The compound's well-defined phytotoxic activity profile in Scenedesmus acutus—including growth inhibition EC50 = 831.76 nM and chlorophyll inhibition EC50 = 1513.56 nM [3]—provides reproducible benchmarks for evaluating novel herbicidal agents and for conducting SAR studies on fluorinated cinnamic acid derivatives in crop protection research.

Cholinesterase Inhibitor Lead Generation for Neurodegenerative Disease Research

Apply 3,5-difluoro-4-methoxycinnamic acid as a versatile scaffold for generating cholinesterase inhibitors with tunable AChE/BChE selectivity. SAR studies demonstrate that para-substituted fluorine favors AChE inhibition (IC50 = 1.11 ± 0.08 μmol/L for optimized derivatives) while ortho-substitution shifts selectivity toward BChE [4]. The 3,5-difluoro substitution pattern provides medicinal chemists with a unique starting point for designing isoform-selective inhibitors relevant to Alzheimer's disease and other cholinergic disorders, a synthetic advantage not available with mono-substituted cinnamic acid analogs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Difluoro-4-methoxycinnamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.